molecular formula C18H21NO4 B1243284 N-Benzoylmescaline

N-Benzoylmescaline

Cat. No.: B1243284
M. Wt: 315.4 g/mol
InChI Key: LKEQQVSIASVWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylmescaline is an N-substituted derivative of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring phenethylamine alkaloid with potent hallucinogenic properties. The benzoyl group (–COC₆H₅) is introduced at the primary amine position of mescaline, resulting in a structurally modified analog.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO4/c1-21-15-11-13(12-16(22-2)17(15)23-3)9-10-19-18(20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)

InChI Key

LKEQQVSIASVWMD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCNC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCNC(=O)C2=CC=CC=C2

Synonyms

N-benzoylmescaline

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Physical Form: Crystallizes as needles from aqueous ethanol .
  • Melting Point : 121°C .
  • Solubility: Highly soluble in ethanol and ether, indicative of enhanced lipophilicity due to the benzoyl group .

Comparison with Similar Compounds

N-Benzoylmescaline belongs to a class of N-substituted mescaline derivatives. Below is a comparative analysis with two closely related analogs: N-Acetylmescaline and N-Methylmescaline .

Table 1: Comparative Properties of N-Substituted Mescaline Derivatives

Compound Substituent Physical Form Melting Point (°C) Boiling Point (°C) Solubility Occurrence Regulatory Status
This compound Benzoyl (–COC₆H₅) Needles (aqueous ethanol) 121 Ethanol, Ether Synthetic Controlled (21 CFR)
N-Acetylmescaline Acetyl (–COCH₃) Crystals 94 Not specified Natural Controlled
N-Methylmescaline Methyl (–CH₃) Liquid 130–140 Not specified Natural Controlled

Structural and Functional Insights:

Substituent Effects on Physical Properties: this compound: The bulky benzoyl group introduces aromaticity, enabling π-π stacking interactions that elevate its melting point (121°C) compared to N-Acetylmescaline (94°C). Its solubility in organic solvents like ether aligns with increased lipophilicity . N-Acetylmescaline: The smaller acetyl group reduces intermolecular forces, resulting in a lower melting point. It occurs naturally and shares the phenethylamine backbone but lacks the benzoyl group’s aromatic stabilization . N-Methylmescaline: The minimal methyl substituent results in a liquid state at room temperature, with a boiling point of 130–140°C.

Pharmacological Implications: Lipophilicity differences influence bioavailability and blood-brain barrier penetration. The benzoyl group in this compound may prolong half-life compared to acetyl or methyl derivatives, though empirical data are scarce due to regulatory constraints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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